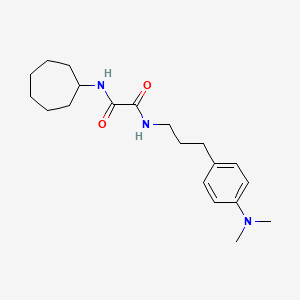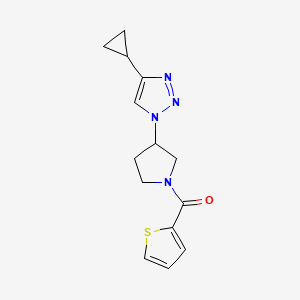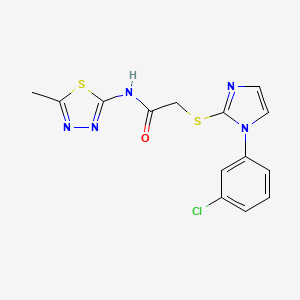![molecular formula C18H19ClN2O B2409336 3-氯-N-[4-(哌啶-1-基)苯基]苯甲酰胺 CAS No. 347336-71-4](/img/structure/B2409336.png)
3-氯-N-[4-(哌啶-1-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide is an organic compound with the molecular formula C18H19ClN2O It is a benzamide derivative featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom
科学研究应用
3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often involved in the inhibition of various receptors such as Smoothened (Smo) receptors .
Mode of Action
Similar compounds have been shown to inhibit the hedgehog (hh) signaling activity by interacting with smo receptors . This interaction can lead to changes in cellular processes and responses.
Biochemical Pathways
Compounds that interact with smo receptors, like this one, are known to affect the hh signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its dysregulation can lead to various diseases, including cancer.
Result of Action
Similar compounds have been shown to inhibit the hh signaling activity, which can lead to changes in cellular processes and responses .
生化分析
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature . Future in vitro and in vivo studies could provide valuable insights into these aspects.
Dosage Effects in Animal Models
There is currently no available data on how the effects of 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide vary with different dosages in animal models . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(piperidin-1-yl)aniline and 3-chlorobenzoyl chloride.
Reaction: The 4-(piperidin-1-yl)aniline is reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced products may include secondary amines or alcohols.
Hydrolysis: The major products are 3-chlorobenzoic acid and 4-(piperidin-1-yl)aniline.
相似化合物的比较
Similar Compounds
3-chloro-N-[4-(morpholin-4-yl)phenyl]benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide: Contains a pyrrolidine ring instead of a piperidine ring.
3-chloro-N-[4-(piperazin-1-yl)phenyl]benzamide: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The piperidine ring can enhance the compound’s ability to cross the blood-brain barrier, making it a valuable candidate for neurological research.
属性
IUPAC Name |
3-chloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXWUHBUEMYPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
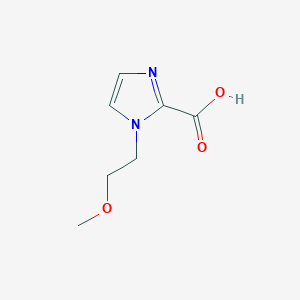
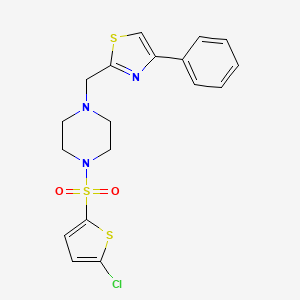

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
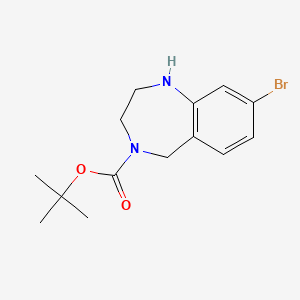
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
